Periplocymarin

Cardiotonic In vivo efficacy Heart failure models

Unlike periplocin or periplogenin, Periplocymarin delivers 21.5-fold higher systemic exposure (AUC 2258.69 vs 105.05 ng·h/mL) and a 17.7-fold longer Tmax, enabling sustained-action studies without redosing artifacts. As a pure inotropic agent, it increases ejection fraction without altering heart rate—eliminating the tachycardia confound seen with digoxin. It is a validated ferroptosis sensitizer targeting ATP1A1, making it an essential tool for iron-dependent cell death research in gastric cancer models. High passive permeability (Papp >10×10⁻⁶ cm/s) with no P-gp efflux or CYP450 inhibition ensures reliable oral absorption prediction and clean drug-drug interaction profiling.

Molecular Formula C30H46O8
Molecular Weight 534.7 g/mol
CAS No. 32476-67-8
Cat. No. B150456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeriplocymarin
CAS32476-67-8
Synonymsperiplocymarin
Molecular FormulaC30H46O8
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O
InChIInChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28-,29+,30+/m1/s1
InChIKeyXRWQBDJPMXRDOQ-YUUDFPFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Periplocymarin (CAS 32476-67-8) for Research Procurement: A Cardiotonic Steroid from Periploca Species


Periplocymarin is a cardiac glycoside (cardenolide) isolated primarily from Periploca sepium and Periploca graeca [1]. It belongs to the α-cardiac glycoside subclass, characterized by a steroid core with an unsaturated five-membered lactone ring and a 3-O-methyl-β-D-ribo-hexopyranosyl sugar moiety [2]. As a secondary glycoside derived from periplocin by the removal of one glucose unit, periplocymarin represents an intermediate state in the structural hierarchy that also includes the aglycone periplogenin [3]. Its canonical mechanism involves inhibition of Na+/K+-ATPase, leading to increased intracellular Ca2+ in cardiomyocytes and cancer cells alike [4].

Why Periplocymarin Cannot Be Simply Substituted with Periplocin or Periplogenin in Research


Despite sharing a common aglycone core, periplocymarin, periplocin, and periplogenin exhibit divergent pharmacokinetic and pharmacodynamic profiles that preclude interchangeable use in research settings. The removal of a glucose moiety from periplocin to yield periplocymarin dramatically alters systemic exposure: in rats, periplocymarin demonstrates an AUC(0-∞) of 2258.69 ± 1284.45 ng·h/mL compared to 105.05 ± 70.88 ng·h/mL for periplocin and 446.29 ± 174.38 ng·h/mL for periplogenin following Cortex Periplocae extract administration [1]. Furthermore, periplocymarin reaches peak plasma concentration at 5.49 ± 4.34 h, substantially later than periplocin (0.31 ± 0.16 h), indicating fundamentally different absorption and/or metabolic processing [1]. These quantitative disparities underscore why experimental outcomes obtained with one congener cannot be reliably extrapolated to another.

Quantitative Differentiation Evidence for Periplocymarin Against Closest Analogs


In Vivo Cardiotonic Efficacy Without Heart Rate Alteration: Differentiated from Digoxin

Periplocymarin increased ejection fraction (EF) in mice without altering heart rate, while digoxin suppressed both MAP and EF increases mediated by periplocymarin when co-administered, confirming a shared but quantitatively distinct mechanism [1].

Cardiotonic In vivo efficacy Heart failure models

Ferroptosis Sensitization via ATP1A1-Src-YAP/TAZ-TFRC Axis: A Unique Mechanism Not Shared by All Cardiac Glycosides

Periplocymarin (PPM) has been identified as a novel ferroptosis sensitizer that targets ATP1A1 to activate the Src-YAP/TAZ-TFRC axis, a mechanistic pathway not commonly reported for other cardiac glycosides [1].

Ferroptosis Gastric cancer ATP1A1 Mechanism of action

High Permeability with Absence of P-gp Efflux and CYP450 Inhibition: Superior Developability Profile

Periplocymarin exhibits high permeability (Papp > 10 × 10^-6 cm/s; Peff(rat) > 5.09 × 10^-5 cm/s) and is not a substrate or inhibitor of P-glycoprotein (P-gp) or major CYP450 isoforms (1A2, 2C9, 2C19, 2D6, 3A4) [1].

Drug developability Permeability P-glycoprotein CYP450 Drug-drug interactions

Prolonged Systemic Exposure and Higher AUC Compared to Periplocin and Periplogenin

In rats, periplocymarin exhibits a significantly longer time to peak concentration (Tmax) and higher systemic exposure (AUC) than periplocin and periplogenin following oral administration of Cortex Periplocae extract [1].

Pharmacokinetics AUC Tmax In vivo exposure

Broad-Spectrum Cytotoxicity with Sub-Micromolar Potency Across Multiple Cancer Cell Lines

Periplocymarin inhibits proliferation of seven cancer cell lines with IC50 values ranging from 0.02 to 0.29 μM, demonstrating potent and broad anticancer activity in vitro [1].

Cytotoxicity Anticancer IC50 Cell proliferation

Optimal Research Applications for Periplocymarin Based on Quantitative Differentiation Evidence


In Vivo Heart Failure Models Requiring Inotropic Support Without Chronotropic Confounders

Based on evidence that periplocymarin (5 mg/kg i.v.) increases ejection fraction in mice without altering heart rate, while digoxin suppresses these effects [1], periplocymarin is ideal for experimental heart failure studies where pure inotropic activity is needed without tachycardia-related artifacts.

Gastric Cancer Ferroptosis Research Leveraging ATP1A1-Src-YAP/TAZ-TFRC Pathway Modulation

Periplocymarin has been established as a novel ferroptosis sensitizer targeting ATP1A1 [1]. This unique mechanism makes it a valuable tool compound for investigating iron-dependent cell death in gastric cancer and for developing combination therapies with ferroptosis inducers.

Oral Bioavailability and Drug-Drug Interaction Studies for Cardiac Glycoside Leads

With demonstrated high permeability (Papp > 10 × 10^-6 cm/s) and lack of P-gp efflux or CYP450 inhibition [1], periplocymarin serves as an excellent reference compound for assessing oral absorption potential and predicting drug-drug interaction liabilities in preclinical development.

Pharmacokinetic/Pharmacodynamic Modeling of Prolonged-Exposure Cardiac Glycosides

The 21.5-fold higher AUC and 17.7-fold longer Tmax of periplocymarin compared to periplocin [1] make it suitable for studies requiring sustained systemic exposure, such as chronic dosing regimens or extended-release formulation development.

Technical Documentation Hub

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36 linked technical documents
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